Orphenadrine-d3 Citrate Salt

Description

Role of Deuterated Internal Standards in Quantitative Bioanalysis

Quantitative bioanalysis, the measurement of drugs and their metabolites in biological fluids, demands the highest level of accuracy and precision. One of the most significant challenges in this field is accounting for variability during sample preparation and analysis. nih.gov This is where deuterated internal standards play a crucial role.

An internal standard is a compound of known concentration that is added to a sample before analysis. By comparing the analytical response of the target analyte to that of the internal standard, researchers can correct for any loss of sample during extraction, as well as for variations in instrument response. nih.gov

Deuterated compounds are considered the "gold standard" for use as internal standards in mass spectrometry-based bioanalysis. veeprho.comdrugbank.com Because a deuterated standard is chemically almost identical to the analyte of interest, it behaves in a very similar manner during sample processing and analysis. This co-elution and similar ionization efficiency lead to more accurate and reliable quantification of the target compound. drugbank.com The use of deuterated internal standards helps to minimize matrix effects, where other components in a complex biological sample can interfere with the analysis. nih.gov

Contextualizing Orphenadrine-d3 Citrate (B86180) Salt as a Specialized Research Tool

Orphenadrine (B1219630) is a muscle relaxant and anticholinergic agent used to alleviate muscle spasms and pain. wikipedia.orgmedsinfo.com.au In the realm of research, particularly in pharmacokinetic studies that examine the absorption, distribution, metabolism, and excretion (ADME) of orphenadrine, a reliable internal standard is essential for accurate quantification. veeprho.comdrugbank.com

Orphenadrine-d3 Citrate Salt is the deuterated analog of Orphenadrine Citrate. lgcstandards.comsimsonpharma.com The "d3" designation indicates that three hydrogen atoms in the orphenadrine molecule have been replaced with deuterium (B1214612) atoms. This labeling makes it an ideal internal standard for use in studies involving the quantification of orphenadrine in biological matrices such as plasma or urine. veeprho.comresearchgate.net When used in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS), this compound allows for the precise and accurate measurement of orphenadrine concentrations. veeprho.comresearchgate.net

The table below outlines the physicochemical properties of both Orphenadrine Citrate and its deuterated counterpart, highlighting the subtle yet critical differences that make the latter an invaluable research tool.

| Property | Orphenadrine Citrate | This compound |

| Chemical Formula | C₂₄H₃₁NO₈ nih.gov | C₂₄H₂₈D₃NO₈ lgcstandards.com |

| Molecular Weight | 461.5 g/mol nih.gov | 464.52 g/mol lgcstandards.com |

| Appearance | White or almost white crystalline powder medsinfo.com.au | No data available |

| Solubility | Sparingly soluble in water, slightly soluble in alcohol chemicalbook.commedsinfo.com.au | No data available |

| Melting Point | 132-134°C gpatindia.com | No data available |

The slight increase in molecular weight for this compound due to the three deuterium atoms is the key to its function as an internal standard, allowing it to be distinguished from the non-labeled drug by a mass spectrometer.

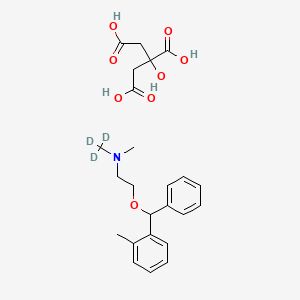

Chemical Structures

Orphenadrine

Source: DrugBank Online drugbank.com

Orphenadrine Citrate

Structure

2D Structure

Properties

Molecular Formula |

C24H31NO8 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine |

InChI |

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i2D3; |

InChI Key |

MMMNTDFSPSQXJP-MUTAZJQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Orphenadrine D3 Citrate Salt

General Principles of Deuteration in Organic Synthesis for Pharmaceutical Analogs

Deuteration involves the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612). This subtle structural modification can significantly impact the physicochemical properties of a drug molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions catalyzed by enzymes such as the cytochrome P450 system. This can result in a decreased rate of metabolism, leading to a longer plasma half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile by minimizing the formation of reactive metabolites.

The strategic placement of deuterium at known sites of metabolic oxidation is a key principle in the design of deuterated pharmaceutical analogs. The choice of deuteration strategy depends on the target molecule's structure, the desired location of the deuterium atoms, and the availability of deuterated starting materials and reagents.

Specific Strategies for Orphenadrine-d3 Incorporation

The chemical name of Orphenadrine-d3, N-Methyl-N-(methyl-d3)-2-(phenyl(o-tolyl)methoxy)ethan-1-amine, explicitly indicates that the three deuterium atoms are located on one of the methyl groups of the N,N-dimethylamino moiety. This specific labeling pattern strongly suggests that a precursor-based deuteration strategy is the most direct and efficient synthetic approach.

Hydrogen-Deuterium Exchange Reactions in Orphenadrine (B1219630) Synthesis

While direct hydrogen-deuterium (H-D) exchange reactions on the final orphenadrine molecule are theoretically possible, achieving site-specific deuteration at the N-methyl group with high isotopic purity would be challenging. Such exchange reactions often require harsh conditions and may lead to a mixture of deuterated species at various positions, complicating purification and characterization. Therefore, this approach is generally less favored for the synthesis of Orphenadrine-d3.

Catalytic Isotope Exchange Approaches for Site-Specific Deuteration

Catalytic methods, often employing transition metal catalysts, can facilitate site-selective H-D exchange. However, for a molecule like orphenadrine, directing a catalyst to selectively deuterate only one of the two chemically equivalent N-methyl groups would be a formidable synthetic challenge. These methods are more commonly applied to C-H bonds adjacent to coordinating groups or in specific steric environments, which are not present in the immediate vicinity of the target methyl groups in orphenadrine.

Precursor-Based Deuteration Strategies for Orphenadrine Analogs

The most logical and widely employed strategy for the synthesis of Orphenadrine-d3 involves the use of a deuterated precursor. This approach ensures the precise and controlled incorporation of deuterium at the desired position. A highly plausible synthetic route involves the alkylation of the secondary amine precursor, N-desmethylorphenadrine, with a deuterated methylating agent.

Synthetic Scheme:

The synthesis would proceed as follows:

Preparation of N-desmethylorphenadrine: This intermediate can be synthesized by reacting 2-((2-methylphenyl)(phenyl)methoxy)ethanamine with a suitable protecting group on the primary amine, followed by methylation and subsequent deprotection, or through other established synthetic routes to secondary amines.

Deuteromethylation: The crucial step involves the reaction of N-desmethylorphenadrine with a trideuteromethylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), in the presence of a suitable base (e.g., potassium carbonate or triethylamine) and an appropriate solvent (e.g., acetonitrile (B52724) or DMF). This reaction introduces the -CD₃ group specifically onto the nitrogen atom.

Reaction of N-desmethylorphenadrine with Iodomethane-d3

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

Salt Formation: The resulting Orphenadrine-d3 free base is then reacted with citric acid in an equimolar ratio in a suitable solvent, such as isopropanol (B130326) or ethanol, to precipitate the Orphenadrine-d3 Citrate (B86180) Salt.

This precursor-based approach offers excellent control over the site of deuteration and generally results in high isotopic enrichment.

Isotopic Purity and Positional Specificity Assessment During Synthesis

Ensuring high isotopic purity and confirming the precise location of the deuterium atoms are critical aspects of the synthesis of deuterated pharmaceutical compounds. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of Orphenadrine-d3 Citrate Salt would be expected to show a significant reduction in the intensity of the signal corresponding to the N-methyl protons compared to the unlabeled standard. Ideally, the integration of one of the N-methyl proton signals would be close to zero, confirming the high level of deuteration at that position.

²H NMR: Deuterium NMR spectroscopy can directly detect the presence of deuterium atoms, providing a definitive confirmation of successful deuteration. A single resonance corresponding to the -CD₃ group would be expected.

¹³C NMR: In the carbon-13 NMR spectrum, the carbon atom of the trideuteriomethyl group (-CD₃) would exhibit a characteristic multiplet (a septet) due to the one-bond coupling with the three deuterium atoms (spin I = 1). The chemical shift of this carbon would also be slightly upfield compared to the corresponding carbon in the unlabeled compound.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and assessing the level of isotopic enrichment.

Molecular Ion Peak: The mass spectrum of Orphenadrine-d3 would show a molecular ion peak (M⁺ or [M+H]⁺) that is three mass units higher than that of unlabeled orphenadrine. For the free base, the expected molecular weight is approximately 272.4 g/mol , compared to 269.4 g/mol for the unlabeled compound.

Isotopic Distribution: High-resolution mass spectrometry can be used to analyze the isotopic distribution of the molecular ion cluster. The relative intensities of the M, M+1, M+2, and M+3 peaks can be used to calculate the percentage of isotopic enrichment, providing a quantitative measure of the deuteration level.

Expected Mass Spectrometry Data for Orphenadrine and Orphenadrine-d3 (Free Base)

| Compound | Molecular Formula | Exact Mass | Key Fragment Ions (m/z) |

|---|---|---|---|

| Orphenadrine | C₁₈H₂₃NO | 269.1780 | 181.1011, 165.0692, 58.0657 |

The fragmentation pattern in the mass spectrum can also confirm the position of the deuterium label. For Orphenadrine-d3, a key fragment corresponding to the dimethylaminoethyl moiety would be expected to have a mass of m/z 61, three units higher than the corresponding fragment (m/z 58) in unlabeled orphenadrine.

By employing these rigorous synthetic and analytical methodologies, this compound can be produced with high isotopic purity and well-defined positional specificity, ensuring its suitability for further pharmaceutical development.

Advanced Analytical Characterization of Orphenadrine D3 Citrate Salt

Mass Spectrometry-Based Techniques for Quantification and Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for the analysis of deuterated compounds, offering high sensitivity and specificity. When coupled with chromatographic separation methods, it provides robust platforms for quantitative analysis and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Orphenadrine (B1219630) and its deuterated analog in biological matrices. veeprho.com This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. In a typical assay, a specific precursor ion (the molecular ion, [M+H]⁺) is selected and fragmented, and a resulting product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity by minimizing interference from other compounds in the sample. researchgate.net

For Orphenadrine, the precursor to product ion transition of m/z 270.3 → 181 is commonly used for quantification. researchgate.net The corresponding transition for Orphenadrine-d3 would be m/z 273.3 → 181 (assuming deuteration on a non-fragmented part of the molecule) or another appropriate transition depending on the location of the deuterium (B1214612) atoms. The development of such methods requires optimization of various MS parameters and chromatographic conditions to achieve desired sensitivity, accuracy, and precision. Validated LC-MS/MS methods for Orphenadrine have demonstrated linearity over concentration ranges suitable for pharmacokinetic studies, often from 1 ng/mL to over 200 ng/mL. researchgate.net

| Parameter | Typical Value for Orphenadrine Analysis | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Precursor Ion (Q1) | m/z 270.3 | researchgate.net |

| Product Ion (Q3) | m/z 181 | researchgate.net |

| Linearity Range | 1-500 ng/mL | researchgate.net |

| LLOQ | ~1 ng/mL | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Determinations of Deuterated Analogs

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of Orphenadrine. While LC-MS/MS is often preferred for complex biological samples due to simpler sample preparation, GC-MS can offer excellent chromatographic resolution and is highly effective for volatile and thermally stable compounds. Following extraction, Orphenadrine can be analyzed directly or after derivatization to improve its chromatographic properties.

The use of GC-MS is particularly valuable for trace determinations. In the context of Orphenadrine-d3 Citrate (B86180) Salt, GC-MS can be employed to assess the isotopic purity of the labeled standard, detecting any residual, non-deuterated Orphenadrine. However, it is important to note that differences in ionization and fragmentation can sometimes be observed between an analyte and its deuterated analog, which must be accounted for during method development and validation. researchgate.net

Utility as an Internal Standard in Bioanalytical Assays for Orphenadrine and its Metabolites

The primary application of Orphenadrine-d3 Citrate Salt is as an internal standard (IS) in bioanalytical methods for the quantification of Orphenadrine and its metabolites. veeprho.com An ideal internal standard should have physicochemical properties very similar to the analyte but be clearly distinguishable by the detector. nih.gov A stable isotope-labeled (SIL) compound like Orphenadrine-d3 is the gold standard for LC-MS based bioanalysis. researchgate.net

Because Orphenadrine-d3 co-elutes with Orphenadrine during chromatography and exhibits nearly identical behavior during sample extraction and ionization, it can effectively compensate for variations in sample processing and matrix effects. veeprho.comresearchgate.net By adding a known amount of Orphenadrine-d3 to every sample, calibration curve point, and quality control sample, the ratio of the analyte's MS response to the IS's MS response is used for quantification. This ratiometric measurement significantly improves the accuracy, precision, and robustness of the assay. nih.gov The use of a SIL-IS is a key requirement for regulated bioanalytical method validation according to guidelines from regulatory bodies like the FDA. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation and Site Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including isotopically labeled compounds. It provides definitive information about the location and extent of isotopic labeling.

Site-Specific Deuteration Monitoring and Isotopic Enrichment Measurement

¹H (Proton) NMR is used to confirm the site of deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons at the deuterated position(s) will be absent or significantly diminished. For example, if the methyl group of the N,N-dimethylamino moiety is deuterated, the characteristic singlet for these six protons would be missing.

²H (Deuterium) NMR offers a direct way to observe the deuterium nuclei. sigmaaldrich.com A signal in the ²H NMR spectrum at a chemical shift corresponding to a specific position on the Orphenadrine molecule provides direct evidence of deuteration at that site. The integration of this signal, under appropriate experimental conditions, can be used to determine the isotopic enrichment, which is the percentage of molecules that contain the deuterium label. sigmaaldrich.com This is crucial for verifying the quality of the labeled standard.

Purity Assessment of Isotopic Labeling in this compound

NMR spectroscopy is also a powerful method for assessing the purity of the isotopically labeled compound. A high-resolution ¹H NMR spectrum can reveal the presence of unlabeled Orphenadrine or other proton-containing impurities. The presence of a small signal at the chemical shift where the proton signal was expected to be absent can be used to quantify the percentage of the non-deuterated species.

| Technique | Application for this compound | Key Information Obtained |

| ¹H NMR | Purity Assessment & Site Confirmation | Absence of proton signals at deuteration sites; detection of unlabeled impurities. |

| ²H NMR | Direct Detection & Enrichment | Direct confirmation of deuteration site; quantitative measure of isotopic enrichment. sigmaaldrich.com |

| ¹³C NMR | Structural Integrity | Confirmation of the carbon skeleton; detection of carbon-containing impurities. |

Preclinical Investigations of Orphenadrine Metabolism and Pharmacokinetics Utilizing Deuterated Analogs

In Vitro Metabolic Studies in Isolated Biological Systems

In vitro studies using isolated biological systems, such as subcellular fractions from liver cells, are fundamental in early preclinical research. These systems allow for the controlled investigation of metabolic pathways and enzyme interactions, providing foundational knowledge before advancing to more complex in vivo models.

Subcellular fractions, particularly liver microsomes which are rich in metabolic enzymes, are commonly used to elucidate the biotransformation of drug candidates. For Orphenadrine (B1219630), studies have identified several key metabolic pathways. The primary routes of metabolism involve N-dealkylation, leading to the formation of N-desmethyl-orphenadrine and subsequently N,N-didesmethyl-orphenadrine, as well as aromatic hydroxylation.

In the context of Orphenadrine-d3, where the deuterium (B1214612) atoms are placed on one of the N-methyl groups, in vitro studies are designed to quantify the impact of this isotopic substitution on the known metabolic pathways. The primary hypothesis is that the deuteration will specifically retard the N-demethylation process. Metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) is employed to compare the metabolic fate of Orphenadrine-d3 against its non-deuterated counterpart. The expected outcome is a significant reduction in the formation of the deuterated N-desmethyl metabolite.

Table 1: Potential Metabolites of Orphenadrine Identified in Microsomal Assays

| Metabolite Name | Metabolic Pathway |

|---|---|

| N-desmethyl-orphenadrine | N-dealkylation |

| N,N-didesmethyl-orphenadrine | N-dealkylation |

| Hydroxyl-orphenadrine | Aromatic Hydroxylation |

This table is based on data from non-deuterated orphenadrine studies. In studies with Orphenadrine-d3, deuterated versions of these metabolites are investigated.

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of a vast number of drugs. Identifying which specific CYP isozymes are involved in a drug's metabolism is crucial for predicting potential drug-drug interactions.

Studies on the parent compound, orphenadrine, have shown that it interacts with multiple CYP isozymes. In rat liver microsomes, evidence suggests the involvement of CYP2C11 and a CYP3A isozyme in its metabolism. In human liver microsomes, orphenadrine has been shown to be a potent inhibitor of CYP2B6 and CYP2D6, and also interacts with CYP1A2, CYP2A6, CYP3A4, and CYP2C19. For Orphenadrine-d3, investigations focus on whether the isotopic substitution alters these interaction profiles. While it is expected to interact with the same isozymes, the key investigation is to measure the difference in the rate of metabolism catalyzed by these specific enzymes, which is central to the kinetic isotope effect.

Table 2: Investigated Cytochrome P450 Isozyme Interactions with Orphenadrine

| CYP Isozyme | Interaction Type | Species Studied |

|---|---|---|

| CYP2B6 | Inhibition | Human |

| CYP2D6 | Inhibition | Human |

| CYP2C11 | Metabolism | Rat |

| CYP3A | Metabolism | Rat |

| CYP1A2 | Partial Inhibition | Human |

| CYP2A6 | Partial Inhibition | Human |

| CYP3A4 | Partial Inhibition | Human |

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies in animal models are essential for understanding how a drug and its deuterated analogs are absorbed, distributed, metabolized, and excreted (ADME) in a whole biological system. These studies provide critical data that bridge the gap between in vitro findings and potential human clinical trials.

Pharmacokinetic studies of the non-deuterated form of orphenadrine show that it is well-absorbed orally with a bioavailability of 90% and is highly protein-bound (95%). For Orphenadrine-d3, animal studies are designed to determine if the improved metabolic stability translates to changes in key pharmacokinetic parameters.

In a typical study, Orphenadrine-d3 would be administered to an animal model, such as rats or mice, and blood samples would be collected over time. Analysis of these samples would determine parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), which represents total drug exposure. An increase in AUC and a prolonged elimination half-life for Orphenadrine-d3 compared to orphenadrine would provide in vivo evidence of the kinetic isotope effect.

Table 3: Pharmacokinetic Parameters of Orphenadrine in Camels (Intravenous Administration)

| Parameter | Value (Mean ± SD) | Unit |

|---|---|---|

| Distribution Half-life (t½α) | 0.50 ± 0.07 | hours |

| Elimination Half-life (t½β) | 3.57 ± 0.55 | hours |

| Area Under the Curve (AUC) | 1.03 ± 0.10 | g/h/L |

| Volume of Distribution (Vdss) | 1.92 ± 0.22 | L/kg |

| Total Body Clearance (ClT) | 0.60 ± 0.09 | L/h/kg |

This data for non-deuterated orphenadrine serves as a baseline for comparative studies in animal models.

Investigating excretion pathways involves analyzing urine and feces from animal models to identify and quantify the parent drug and its metabolites. A study on orphenadrine in camels identified three major metabolites in urine: N-desmethyl-orphenadrine, N,N-didesmethyl-orphenadrine, and hydroxyl-orphenadrine. The study also noted that the parent drug and its metabolites were extensively eliminated in a conjugated form.

For Orphenadrine-d3, similar studies are conducted to track the fate of the deuterated compound. The analysis would focus on identifying the deuterated versions of the known metabolites. A key finding would be a significantly lower ratio of the deuterated N-desmethyl metabolite compared to the parent drug in urine, confirming that the intended metabolic pathway was slowed in vivo. This provides direct evidence that deuteration successfully altered the metabolic profile.

The Role of Kinetic Isotope Effects (KIE) in Orphenadrine-d3 Metabolism

The foundational principle behind using deuterated analogs like Orphenadrine-d3 is the kinetic isotope effect (KIE). The KIE occurs when the rate of a chemical reaction is altered by substituting an atom in a molecule with one of its heavier isotopes. In drug metabolism, the focus is often on the cleavage of a carbon-hydrogen (C-H) bond, which is frequently a rate-limiting step in reactions catalyzed by CYP enzymes.

A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a C-H bond. Consequently, if the cleavage of this bond is part of the rate-determining step of a metabolic pathway, the reaction will proceed more slowly. For Orphenadrine-d3, the deuterium atoms are placed on an N-methyl group. The metabolism to N-desmethyl-orphenadrine requires the breaking of one of these C-H (or C-D) bonds.

The deuteration is therefore expected to significantly slow down the rate of N-demethylation. This can lead to several beneficial pharmacokinetic changes:

Increased Half-Life: A slower rate of metabolism can lead to a longer elimination half-life, meaning the drug remains in the body for a longer period.

Altered Metabolite Profile: The formation of metabolites downstream of the slowed reaction is reduced. This can be advantageous if a metabolite is associated with adverse effects or if it is an active metabolite whose formation needs to be controlled.

The preclinical investigation of Orphenadrine-d3 Citrate (B86180) Salt provides a clear example of how the deliberate and precise application of the kinetic isotope effect is used to modulate drug metabolism and pharmacokinetics.

Table of Compounds Mentioned

| Compound Name |

|---|

| Orphenadrine-d3 Citrate Salt |

| Orphenadrine |

| N-desmethyl-orphenadrine |

| N,N-didesmethyl-orphenadrine |

| Hydroxyl-orphenadrine |

Theoretical Basis of Deuterium Kinetic Isotope Effects in Biological Systems

The foundation for the altered metabolic profile of deuterated compounds lies in the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than a C-H bond due to the greater mass of deuterium. nih.gov Consequently, reactions that involve the cleavage of a carbon-deuterium bond require more energy and often proceed at a slower rate than the corresponding carbon-hydrogen bond cleavage. nih.gov This phenomenon is particularly relevant in drug metabolism, where many enzymatic reactions, especially those mediated by the cytochrome P450 (CYP) superfamily of enzymes, involve the abstraction of a hydrogen atom as a rate-determining step. nih.gov

The magnitude of the KIE is the ratio of the reaction rate for the non-deuterated compound to that of the deuterated compound. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. For CYP-mediated reactions, this can lead to a significant decrease in the rate of metabolism for the deuterated analog.

Orphenadrine is known to be metabolized in the liver, with pharmacologically active metabolites identified as N-demethyl orphenadrine and N,N-didemethyl orphenadrine. drugbank.com The process of N-demethylation is a primary metabolic pathway for many drugs and is often catalyzed by CYP enzymes. nih.gov Studies have implicated several CYP isozymes in the metabolism of orphenadrine, including CYP2B6, CYP2D6, and CYP3A4, which are known to mediate N-demethylation reactions. nih.gov

In the case of Orphenadrine-d3, the deuterium atoms are placed on one of the N-methyl groups. This specific placement targets the N-demethylation pathway. The cleavage of a C-D bond in the deuterated methyl group is expected to be slower than the cleavage of a C-H bond in the non-deuterated orphenadrine. This would theoretically lead to a decreased rate of formation of the N-desmethyl metabolite.

To illustrate the potential impact of the kinetic isotope effect on the metabolism of Orphenadrine-d3, the following table presents hypothetical comparative in vitro metabolic stability data in human liver microsomes.

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Kinetic Isotope Effect (KIE) on CLint |

|---|---|---|---|

| Orphenadrine | 30 | 23.1 | 2.5 |

| Orphenadrine-d3 | 75 | 9.24 |

This table contains hypothetical data for illustrative purposes.

Practical Implications for Metabolic Stability and Potential Metabolic Pathway Shunting in Preclinical Models

A slower rate of metabolism can result in a higher maximum plasma concentration (Cmax) and a greater area under the plasma concentration-time curve (AUC), indicating increased systemic exposure to the parent drug. nih.gov This enhanced exposure could potentially lead to improved efficacy or allow for a reduction in the administered dose to achieve the same therapeutic effect.

Furthermore, the deliberate slowing of a primary metabolic pathway through deuteration can lead to a phenomenon known as "metabolic pathway shunting" or "metabolic switching". osti.govosti.gov When the primary metabolic route is inhibited, the drug may be metabolized through alternative, previously minor, pathways. nih.govresearchgate.net For orphenadrine, which undergoes both N-demethylation and aromatic hydroxylation, slowing down N-demethylation could potentially increase the formation of hydroxylated metabolites.

The consequences of metabolic shunting can be complex and are not always predictable. nih.gov It could lead to the formation of metabolites with different pharmacological activity or toxicity profiles compared to the metabolites of the parent drug. nih.gov Therefore, a thorough investigation of the metabolic profile of the deuterated compound in preclinical models is crucial.

The following table presents hypothetical pharmacokinetic data from a preclinical study in rats, comparing Orphenadrine and Orphenadrine-d3.

| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/h/kg) | N-desmethyl Metabolite Exposure (AUC) | Hydroxylated Metabolite Exposure (AUC) |

|---|---|---|---|---|---|

| Orphenadrine | 150 | 900 | 11.1 | High | Low |

| Orphenadrine-d3 | 225 | 1800 | 5.6 | Low | Moderate |

This table contains hypothetical data for illustrative purposes.

These hypothetical data illustrate that deuteration of orphenadrine could lead to increased exposure to the parent drug and a shift in the metabolic profile, with reduced formation of the N-desmethyl metabolite and a potential increase in the formation of hydroxylated metabolites. Such findings in preclinical studies would warrant further investigation to understand the full pharmacological and toxicological implications of these changes.

Mechanistic Research Applications of Orphenadrine D3 Citrate Salt

Elucidation of Molecular Mechanisms of Action in Preclinical Models

The investigation of a drug's molecular mechanism in preclinical models is foundational to its development and therapeutic application. Orphenadrine-d3 Citrate (B86180) Salt plays a pivotal, albeit indirect, role in these studies. By enabling accurate quantification of orphenadrine (B1219630), it provides the reliable data necessary to correlate drug concentration with physiological and behavioral effects, which is crucial for understanding its engagement with central and peripheral nervous system targets.

Receptor Binding Studies and Characterization of Antagonistic Properties

Orphenadrine is recognized as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, a property that contributes to its therapeutic effects. veeprho.commedchemexpress.commedchemexpress.commedchemexpress.com While Orphenadrine-d3 Citrate Salt itself is not typically used to directly determine receptor binding affinities in initial screening assays, it is indispensable in preclinical pharmacokinetic studies that are conducted in parallel with or subsequent to these binding assays. The accurate measurement of orphenadrine concentrations in plasma and central nervous system (CNS) tissues is paramount for establishing the correlation between receptor occupancy and observed pharmacological effects.

In such studies, this compound is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. veeprho.com This ensures that the quantification of orphenadrine is not confounded by matrix effects or variations in sample processing, thus providing high-quality data to model the relationship between dose, exposure, and receptor engagement.

| Parameter | Value | Reference |

| Orphenadrine Ki for NMDA Receptor | 6.0 ± 0.7 μM | medchemexpress.com |

| Analytical Technique | LC-MS/MS | researchgate.net |

| Internal Standard | Orphenadrine-d3 | veeprho.com |

This table presents the binding affinity of the parent compound, orphenadrine, to the NMDA receptor. The use of Orphenadrine-d3 as an internal standard in LC-MS/MS is crucial for the accurate pharmacokinetic studies that complement these findings.

Investigations of Central Nervous System Pathway Interactions

Orphenadrine's mechanism of action involves multiple pathways within the CNS, including its anticholinergic, antihistaminic, and norepinephrine-dopamine reuptake inhibitory activities. nih.gov Investigating these interactions in preclinical models, such as rodents, requires precise measurement of the drug's distribution to and clearance from the brain. This compound is the gold standard for use as an internal standard in these biodistribution studies.

By facilitating accurate quantification, this compound helps researchers to:

Determine the blood-brain barrier penetration of orphenadrine.

Correlate specific behavioral or neurochemical changes with the concentration of orphenadrine in different brain regions.

Develop pharmacokinetic-pharmacodynamic (PK/PD) models that describe the time course of the drug's effects on various CNS pathways.

Investigative Studies in Biochemical and Cellular Systems

In vitro biochemical and cellular assays are fundamental for dissecting the molecular interactions of a drug. In this context, this compound is a key reagent for ensuring the accuracy of quantitative analyses.

Enzyme Kinetic Analysis with Deuterated Substrates and Inhibitors

The metabolism of orphenadrine is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding the kinetics of this metabolism is crucial for predicting drug-drug interactions and inter-individual variability in response. While direct kinetic isotope effect studies using this compound as a substrate to probe the mechanism of CYP-mediated metabolism have not been extensively reported in the literature, the use of deuterated compounds in this manner is a well-established research technique. nih.gov Such studies can reveal the rate-limiting steps in enzymatic reactions.

More commonly, this compound is used as an internal standard in in vitro metabolic stability assays. medchemexpress.com These assays, typically conducted using liver microsomes or hepatocytes, are designed to determine the rate at which a drug is metabolized. The inclusion of a stable isotope-labeled internal standard like Orphenadrine-d3 is critical for obtaining precise and accurate kinetic parameters, such as the intrinsic clearance (CLint) and the Michaelis constant (Km).

| Parameter | Application in Enzyme Kinetics | Role of this compound |

| Intrinsic Clearance (CLint) | Measures the metabolic clearing capacity of the liver. | Ensures accurate quantification of the parent drug over time. |

| Michaelis Constant (Km) | Represents the substrate concentration at half-maximal metabolic rate. | Provides a stable reference for quantifying substrate depletion. |

This table outlines key enzyme kinetic parameters determined in metabolic stability assays and highlights the role of this compound in ensuring the accuracy of these measurements.

Tracing of Biological Pathways and Molecular Interactions

Stable isotope-labeled compounds are invaluable as tracers for elucidating biological pathways. medchemexpress.com this compound can be used in drug metabolism and disposition studies to trace the fate of the orphenadrine molecule. By using mass spectrometry, researchers can distinguish between the administered deuterated compound and its non-deuterated metabolites, allowing for a clear picture of the metabolic pathways.

This is particularly useful for:

Identifying and structurally characterizing metabolites of orphenadrine.

Investigating potential covalent binding of reactive metabolites to cellular macromolecules, a process that can be implicated in drug toxicity.

The use of this compound as a tracer provides a powerful tool for understanding the biotransformation of orphenadrine and for assessing the potential for the formation of pharmacologically active or toxic metabolites.

Methodological Development and Validation for Orphenadrine D3 Bioanalysis

Quality Control and Reference Standard Applications in Research Laboratories

In the realm of bioanalytical research, the precision and reliability of quantitative methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of modern chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for achieving accurate quantification of drug compounds in complex biological matrices. Orphenadrine-d3 Citrate (B86180) Salt serves a critical function in this context, acting as a high-purity reference standard and a tool for quality control in the bioanalysis of Orphenadrine (B1219630). veeprho.comaxios-research.com

Orphenadrine-d3, as a deuterium-labeled analog of Orphenadrine, is an ideal internal standard (IS). veeprho.com Because it is nearly chemically identical to the analyte (Orphenadrine), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, but is distinguishable by its higher mass. This allows it to effectively compensate for variations in sample preparation, extraction recovery, and matrix effects, thereby significantly improving the accuracy and precision of the analytical method. veeprho.commdpi.com

The citrate salt form of Orphenadrine-d3 is utilized as an analytical reference standard. axios-research.comnih.gov Reference standards are highly characterized materials of known identity and purity, which are essential for the validation of bioanalytical methods. nih.gov They are used to prepare stock solutions for calibration standards (CS) and quality control (QC) samples. These samples are fundamental to establishing the method's performance characteristics, including linearity, accuracy, precision, and stability. nih.govresearchgate.net

During method development and validation for the bioanalysis of Orphenadrine, Orphenadrine-d3 Citrate Salt is used to prepare the internal standard working solution. This solution is added to all calibration standards, quality control samples, and the unknown study samples. The response ratio of the analyte to the internal standard is then used to construct a calibration curve and quantify the concentration of Orphenadrine in the unknown samples. mdpi.com

Quality control samples are prepared at multiple concentration levels (typically low, medium, and high) to assess the accuracy and precision of the bioanalytical method during the validation phase and for each batch of study samples. nih.gov The consistent performance of these QC samples provides confidence in the reliability of the data generated for the unknown samples. The development and validation of such methods are guided by regulatory bodies to ensure data integrity. iajps.comresearchgate.net

Research findings from studies developing and validating LC-MS/MS methods for Orphenadrine quantification in biological fluids, such as plasma, demonstrate the successful application of this approach. These methods, which commonly employ a deuterated internal standard like Orphenadrine-d3, exhibit high sensitivity, specificity, and reliability. nih.govresearchgate.net Validation parameters from such studies underscore the robustness of the methodology.

The following tables represent typical data obtained during the validation of a bioanalytical method for Orphenadrine using Orphenadrine-d3 as an internal standard.

Table 1: Calibration Curve and Linearity This table illustrates the typical linear range and performance of the calibration curve for the quantification of Orphenadrine.

| Parameter | Value |

| Linear Assay Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Data derived from representative bioanalytical method validation studies. nih.govijpbs.com |

Table 2: Accuracy and Precision of Quality Control Samples This table summarizes the intra- and inter-assay accuracy and precision, which are critical for demonstrating the reliability and reproducibility of the method. nih.gov

| QC Level | Concentration (ng/mL) | Intra-Assay Precision (CV %) | Inter-Assay Precision (CV %) | Accuracy (% Recovery) |

| Low | 5 | 4.2 | 6.1 | 102.5 |

| Medium | 50 | 2.5 | 3.8 | 98.5 |

| High | 150 | 0.6 | 1.6 | 100.9 |

| CV: Coefficient of Variation. Accuracy is presented as the mean percentage of the nominal concentration. Data are representative of typical validation results. nih.govdntb.gov.ua |

Future Research Directions and Advanced Applications of Deuterated Orphenadrine Analogs

Integration with High-Throughput Analytical Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.gov The integration of deuterated compounds like Orphenadrine-d3 Citrate (B86180) Salt into HTS workflows is critical for enhancing the accuracy and reliability of these assays, particularly those employing mass spectrometry (MS).

In liquid chromatography-mass spectrometry (LC-MS) based HTS, stable isotope-labeled compounds are the gold standard for use as internal standards. doi.org Orphenadrine-d3 Citrate Salt, with its minimal mass difference from the parent compound, exhibits nearly identical chromatographic behavior and ionization efficiency. This allows it to be spiked into assay samples to correct for variations in sample preparation, matrix effects, and instrument response, thereby enabling precise quantification of the non-deuterated orphenadrine (B1219630).

Furthermore, HTS is increasingly used to identify drug-drug interactions at the level of drug transporters. nih.gov For instance, orphenadrine has been identified as an inhibitor of Organic Cation Transporter 3 (OCT3). nih.gov In screens designed to find such inhibitors, this compound can serve as an invaluable tool for quantifying the uptake of the parent drug in the presence of other test compounds, leading to more robust and reproducible IC50 value determinations.

Table 1: Applications of this compound in HTS

| Application Area | Specific Use | Advantage Provided |

|---|---|---|

| Pharmacokinetic Screens | Internal standard for LC-MS analysis | Corrects for analytical variability, ensuring accurate quantification of parent drug. |

| Drug Transporter Assays | Internal standard in inhibitor screening | Enables precise measurement of transporter inhibition by test compounds. |

| Metabolic Stability Assays | Reference compound | Allows for direct comparison and quantification of the metabolic rate of the non-deuterated analog. |

Exploration of Novel Deuteration Strategies and Technologies

While Orphenadrine-d3 is a valuable tool, future research will benefit from the synthesis of novel orphenadrine analogs with deuterium (B1214612) incorporated at different and multiple sites. This requires the exploration of advanced deuteration technologies that offer high selectivity and efficiency.

Recent advancements in synthetic chemistry provide several promising avenues:

Ionic Liquid Catalysis : A novel strategy utilizes ionic liquids as catalysts for H-D exchange reactions. doi.org This method has shown remarkable efficiency for deuterating the most acidic hydrogens in active pharmaceutical ingredients (APIs), achieving high levels of deuterium incorporation under mild conditions. doi.org Applying this to orphenadrine could yield analogs deuterated at specific positions on the aromatic rings.

Reductive Deuteration : This approach is a convenient method for inserting deuterium into a target molecule. strem.com Using deuterated reducing agents, such as sodium borodeuteride (NaBD4), allows for the precise deuteration of functional groups like ketones or aldehydes, which could be introduced into synthetic precursors of orphenadrine. strem.com

Transition Metal Catalysis : Methods involving transition metal complexes can achieve regio- and stereoselective deuteration of N-heterocycles, a common motif in pharmaceuticals. nih.gov Such strategies could be adapted to selectively deuterate the carbon backbone of orphenadrine, providing access to a diverse range of isotopologues.

The development of these novel analogs would allow researchers to systematically probe the metabolic "soft spots" of the orphenadrine molecule and fine-tune its pharmacokinetic properties.

Table 2: Comparison of Modern Deuteration Technologies

| Technology | Mechanism | Potential Application for Orphenadrine | Key Benefit |

|---|---|---|---|

| Ionic Liquid Catalysis | H-D exchange at acidic positions | Deuteration of aromatic rings | High efficiency and mild reaction conditions. doi.org |

| Reductive Deuteration | Reduction of functional groups with deuterated reagents | Deuteration of the carbon backbone via synthetic intermediates | High percentage of deuterium incorporation and specificity. strem.com |

| Transition Metal Catalysis | Regio- and stereoselective C-H activation | Site-selective deuteration of specific C-H bonds | Precise control over the location of deuterium incorporation. nih.gov |

Expansion into Advanced Preclinical Research Models for Mechanistic Insights

Orphenadrine is utilized for its analgesic and muscle relaxant properties, particularly in painful conditions associated with muscle spasms. nih.govresearchgate.net To better understand the therapeutic advantages of deuteration, it is essential to move beyond simple screening assays and into advanced preclinical models that more accurately reflect human disease states. nih.gov

The failure of many drug candidates is often attributed to poor translation from preclinical models to clinical reality. nih.gov Therefore, employing a diverse range of validated animal models is crucial. For a drug like orphenadrine, which acts on the central nervous system, this includes:

Neuropathic Pain Models : Models involving partial nerve injury (e.g., ligature of the sciatic or spinal nerves) can be used to assess the efficacy of deuterated orphenadrine analogs in treating chronic, debilitating pain states. aginko.com

Inflammatory Pain Models : The injection of immune-stimulating substances like Freund's Complete Adjuvant or Carrageenan induces inflammatory pain, allowing for the evaluation of a compound's anti-inflammatory and analgesic effects. aginko.com

Sophisticated Behavioral Assessments : Moving beyond reflexive withdrawal tests, which primarily measure sensory aspects of pain, is critical. nih.gov Advanced models should incorporate assessments of the affective and cognitive dimensions of pain, which are highly relevant for centrally-acting drugs. nih.gov

By testing novel deuterated orphenadrine analogs in these models, researchers can gain mechanistic insights into how modifying metabolic stability impacts the drug's central and peripheral analgesic effects, potentially leading to the development of more effective pain therapeutics. nih.govnih.gov

Computational Chemistry and Modeling of Deuterium Isotope Effects in Orphenadrine Systems

The primary rationale for deuteration is to leverage the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. wikipedia.org This effect can significantly slow the rate of drug metabolism, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the clearance of the vast majority of drugs. nih.govplos.org

Computational chemistry and molecular modeling are powerful tools for predicting the impact of deuteration before undertaking complex chemical syntheses. This in silico approach can:

Identify Metabolic Hotspots : Molecular docking simulations can model the binding of orphenadrine within the active sites of various CYP isoforms (e.g., CYP3A4, CYP2C19). These models can identify which C-H bonds are positioned closest to the enzyme's reactive heme-oxo species, marking them as likely sites of metabolism. plos.org

Predict the Magnitude of the KIE : The presence of a significant primary deuterium KIE is strong evidence that C-H bond cleavage is a rate-limiting step in the metabolic reaction. nih.gov Quantum mechanical calculations can be employed to predict the energetic barrier for C-H versus C-D bond cleavage, thus estimating the potential magnitude of the KIE at different molecular positions. plos.org

Guide Synthetic Efforts : By predicting which positions on the orphenadrine molecule will exhibit the largest KIE, computational models can guide synthetic chemists to prioritize the creation of analogs with the highest likelihood of improved metabolic stability. plos.org This rational approach saves significant time and resources compared to a trial-and-error strategy.

The integration of computational modeling into the drug design process for deuterated orphenadrine analogs will accelerate the discovery of new chemical entities with optimized pharmacokinetic profiles.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Orphenadrine |

| Orphenadrine Citrate |

| This compound |

| Sodium borodeuteride |

| Paracetamol |

| Freund's Complete Adjuvant |

Q & A

Q. What validated chromatographic methods are recommended for quantifying Orphenadrine-d3 Citrate Salt in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing 0.05 M ammonium phosphate buffer is the standard method for quantification. System suitability tests, including peak symmetry and retention time reproducibility, should be performed using USP reference standards. The assay preparation involves diluting samples to ~0.9 mg/mL, with impurities calculated using the formula:

where C is the standard concentration, W is the sample weight, and ri/rS is the peak area ratio .

Q. How should researchers assess the purity and impurity profile of this compound?

Impurity analysis requires injecting equal volumes (20 µL) of test and standard solutions into an HPLC system. The total impurities must not exceed 0.5%, as determined by comparing peak areas of impurities to the main compound. System sensitivity solutions (0.00045 mg/mL) ensure detection limits are met. Relative response factors for specific impurities must be predefined .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store in airtight containers at controlled room temperature (20–25°C), protected from moisture and light. Safety data sheets recommend immediate removal of contaminated clothing and artificial respiration if respiratory distress occurs during handling .

Advanced Research Questions

Q. How should dissolution testing be designed for extended-release formulations containing this compound?

Use USP Apparatus 2 (paddle) at 50 rpm with deaerated water as the medium. Sample at 1, 2, 6, and 12 hours, filtering through 0.45-µm membranes. Calculate dissolved percentage using:

where AU and AS are absorbances of sample and standard solutions at 210 nm. Acceptance criteria require 90–110% release .

Q. How can researchers resolve discrepancies in impurity quantification during HPLC analysis?

Re-evaluate column calibration (e.g., C18 stationary phase), mobile phase pH (optimized at 5.8), and injection volume consistency. Validate system suitability parameters, including theoretical plate count (>2000) and tailing factor (<2.0). Contradictions may arise from degraded reference standards or improper sample preparation .

Q. What methodological adjustments are needed for trace analysis of this compound metabolites?

Optimize sensitivity by preparing system sensitivity solutions via stepwise dilution (e.g., 0.00045 mg/mL). Use deuterated internal standards (e.g., Orphenadrine-d3) to correct matrix effects in mass spectrometry. Isotopic patterns (m/z +3 for deuterium) must be accounted for in fragmentation studies .

Q. How does citrate influence the physicochemical stability of Orphenadrine-d3 in buffered formulations?

Citrate acts as a buffering agent, maintaining pH >5.0 to prevent hydrolysis. Studies in non-pharmaceutical systems (e.g., meat enhancement) show citrate increases solution pH by 0.3 units compared to salt brines, which may stabilize labile functional groups in the parent compound .

Q. How to validate UV-Vis spectroscopy for quantifying this compound in complex matrices?

Perform linearity tests (e.g., 0.1–1.0 mg/mL) and cross-validate with HPLC. Accuracy should be ±2% of the reference method. Correct for background interference using blank subtraction, particularly in dissolution media containing phosphate buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.